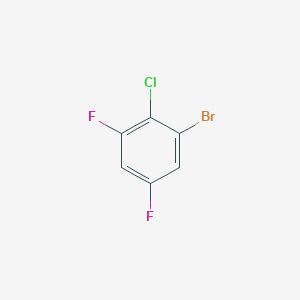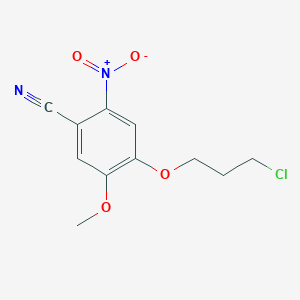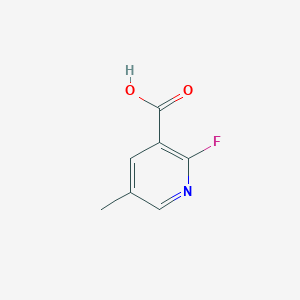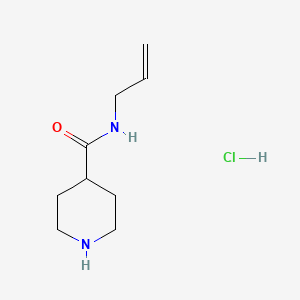![molecular formula C13H22Cl2N2 B1442146 [2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride CAS No. 1609396-69-1](/img/structure/B1442146.png)
[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride
説明
“[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609396-69-1. Its molecular weight is 277.24 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2.2ClH/c1-11-6-7-13 (12 (14)10-11)15-8-4-2-3-5-9-15;;/h6-7,10H,2-5,8-9,14H2,1H3;2*1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Enantioselective Synthesis
- Development of Enantioselective Methods : Research highlights the importance of saturated aza-heterocycles, similar to the azepane moiety in the compound of interest, in drug discovery. For instance, the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, demonstrates the utility of these heterocycles in constructing bioactive molecules with high enantioselectivity and regioselectivity, crucial for developing therapeutic agents with specific biological activities (Jain et al., 2016).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : The creation of novel 1,2,4-triazole derivatives from primary amines, including structures related to the query compound, underscores the role of these moieties in synthesizing antimicrobial agents. This research demonstrates the compound's potential as a precursor in developing new molecules with significant biological activities (Bektaş et al., 2007).
Material Science
- Corrosion Inhibition : Amine derivative compounds have been explored for their corrosion inhibition properties on mild steel in acidic media. The study indicates the application of such compounds in protecting industrial materials, suggesting potential utility in developing coatings or treatments to extend the lifespan of metal structures (Boughoues et al., 2020).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Activities : The synthesis and evaluation of azepane derivatives for antimicrobial and antitumor activities highlight the compound's relevance in medicinal chemistry. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, incorporating similar structural motifs, exhibit potent antitumor properties and selective cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Bradshaw et al., 2002).
Synthesis of Complex Molecules
- Complex Molecule Synthesis : The studies also emphasize the compound's role in synthesizing complex molecules, such as azepanes and dibenzazepines, through biocatalytic and chemocatalytic methods. These approaches offer routes to enantioenriched compounds, highlighting the versatility of azepane derivatives in constructing molecules with potential pharmaceutical applications (Zawodny et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-(azepan-1-yl)-5-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15;;/h6-7,10H,2-5,8-9,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHFPZZUKMAUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1442073.png)
![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)







